4-Boc-aminomethylbenzamidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-aminomethylbenzamidine typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, either in aqueous or anhydrous media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same Boc protection strategy, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Boc-aminomethylbenzamidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly employed.
Major Products Formed
Substitution Reactions: The major products are substituted benzamidines.
Deprotection Reactions: The major product is the free amine, 4-aminomethylbenzamidine.
Scientific Research Applications
4-Boc-aminomethylbenzamidine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.
Biology: It is used in the study of enzyme inhibition, particularly serine proteases.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticonvulsant activities.
Industry: It is utilized in the development of biochemical assays and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Boc-aminomethylbenzamidine involves its interaction with specific molecular targets, primarily enzymes. It acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition is crucial in regulating various biological processes and has therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound, known for its enzyme inhibition properties.
4-Aminomethylbenzamidine: The deprotected form of 4-Boc-aminomethylbenzamidine, also an enzyme inhibitor.
N-Boc-protected Amines: A class of compounds with similar Boc protection used in organic synthesis.
Uniqueness
This compound is unique due to its dual functionality: the Boc group provides protection during synthetic processes, while the benzamidine moiety offers biological activity. This combination makes it a valuable compound in both synthetic and biological research .
Properties
IUPAC Name |
tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMMNTYOXBYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162696-15-3 | |
Record name | 162696-15-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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